molecular formula C9H8N2O3S B15273578 2-Methanesulfonyl-3-oxo-3-(pyridin-4-YL)propanenitrile

2-Methanesulfonyl-3-oxo-3-(pyridin-4-YL)propanenitrile

Cat. No.: B15273578
M. Wt: 224.24 g/mol
InChI Key: USHPYCBNWURSFK-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol . This compound is known for its unique structure, which includes a methanesulfonyl group, a pyridine ring, and a nitrile group. It is primarily used in research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile typically involves the reaction of 4-pyridinecarboxaldehyde with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride . The resulting intermediate is then reacted with a nitrile source, such as sodium cyanide, to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methanesulfonyl-3-oxo-3-(pyridin-4-yl)propanenitrile is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties such as increased reactivity and the ability to undergo specific chemical transformations. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

2-methylsulfonyl-3-oxo-3-pyridin-4-ylpropanenitrile

InChI

InChI=1S/C9H8N2O3S/c1-15(13,14)8(6-10)9(12)7-2-4-11-5-3-7/h2-5,8H,1H3

InChI Key

USHPYCBNWURSFK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(C#N)C(=O)C1=CC=NC=C1

Origin of Product

United States

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